Welcome to the BenchChem Online Store!
molecular formula C8H9N3OS B8335390 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(2-thienyl)- CAS No. 129521-52-4

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(2-thienyl)-

Cat. No. B8335390
M. Wt: 195.24 g/mol
InChI Key: HWUIMHNMMNELCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05436252

Procedure details

When, in the procedure of Example 7, 5-(2-thienyl)-2,4-dihydro -4-methyl-3H-1,2,4-triazol-3-one is substituted for 5-(4-chlorophenyl)-2,4-dihydro-4-ethyl-3H-1,2,4-triazol-3-one, the title compound is obtained. Mp 108°-110° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[N:7]([CH3:12])[C:8](=[O:11])[NH:9][N:10]=1.Cl[C:14]1C=CC(C2N(CC)C(=O)NN=2)=CC=1>>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[N:7]([CH3:12])[C:8](=[O:11])[N:9]([CH3:14])[N:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C=1N(C(NN1)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1N(C(NN1)=O)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C=1N(C(N(N1)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.